5-溴-2-(三氟甲基)烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

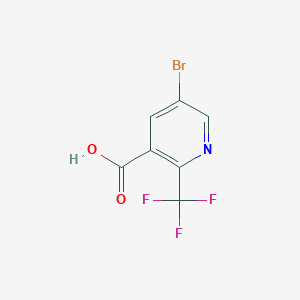

5-Bromo-2-(trifluoromethyl)nicotinic acid is a chemical compound that is part of the nicotinic acid family, which is a group of pyridine derivatives. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the pyridine ring. The presence of these substituents can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of derivatives of 5-bromo-2-(trifluoromethyl)nicotinic acid involves several steps, starting from simple fluorinated precursors. One approach to synthesizing nicotinic acid derivatives is through the construction of the pyridine ring itself, which serves as a key intermediate in the production of certain inhibitors . Another method involves the palladium-catalyzed deuterolysis of methyl 5-bromonicotinate to produce deuterium-labeled nicotinic acid, with a high yield of the desired isotopically labeled product . These methods demonstrate the versatility of 5-bromo-nicotinic acid derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of 5-bromonicotinic acid derivatives can be determined using various spectroscopic techniques. For instance, the crystal structure of a specific derivative, 5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol solvate, was elucidated using X-ray single crystal determination. This compound crystallizes in the triclinic space group and exhibits a trans configuration around the C=N double bond or C–N single bond. The molecules in the crystal are linked through intermolecular hydrogen bonds, forming layers parallel to the ab plane .

Chemical Reactions Analysis

5-Bromo-nicotinic acid derivatives can undergo various chemical reactions to produce a range of compounds. For example, 5-bromo-nicotinic acid can be chlorinated to produce 5-bromo-nicotinate, which can then react with ammonium aqueous to yield 5-bromo-nicotinamide. Further oxidation with POCl3 leads to the formation of 5-bromo-nicotinonitrile. These reactions demonstrate the reactivity of the bromo and amide functional groups in the molecule and their utility in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-(trifluoromethyl)nicotinic acid derivatives are influenced by the substituents on the pyridine ring. The presence of a bromine atom and a trifluoromethyl group can affect the acidity, reactivity, and overall stability of the molecule. These properties are crucial for the compound's application in various chemical syntheses and its potential biological activity. For instance, preliminary biological tests of a synthesized derivative showed excellent antibacterial activity, indicating the significance of these properties in medicinal chemistry .

科学研究应用

合成及化学特性

- 衍生物的合成:以 5-溴烟酸为起始原料的 5-溴烟腈的合成工艺,展示了良好的收率以及制备多种衍生物的潜力 (陈启凡, 2010)。

- 新型合成路线:2-三氟甲基烟酸衍生物的高效合成方法已被开发出来,展示了该化合物在化学制造中的多功能性 (L. Kiss, Humberto Ferreira, D. Learmonth, 2008)。

工业和药理应用

- 除草剂活性:烟酸衍生物对多种植物表现出显着的除草剂活性,提示了开发新型除草剂的潜力 (陈宇等, 2021)。

- 工业生产:研究重点关注从市售原料中生产烟酸的生态方法,强调了对可持续生产技术的需求 (Dawid Lisicki, K. Nowak, Beata Orlińska, 2022)。

生物和医学研究

- 光谱和生物分析:5-溴-2-(三氟甲基)吡啶的光谱研究提供了对其结构和潜在生物相互作用(包括抗菌活性)的见解 (H. Vural, M. Kara, 2017)。

- DNA 合成研究:该化合物已用于与 DNA 合成相关的研究中,提供了对细胞过程和潜在医学应用的见解 (N. Gross, M. Rabinowitz, 1969)。

安全和危害

BTNA is classified under the GHS07 hazard pictogram with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fumes and using only in a well-ventilated area .

属性

IUPAC Name |

5-bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-3-1-4(6(13)14)5(12-2-3)7(9,10)11/h1-2H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBOBCNVNGPQGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449347 |

Source

|

| Record name | 5-Bromo-2-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436799-36-9 |

Source

|

| Record name | 5-Bromo-2-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-trifluoromethyl-3-pyridinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1278378.png)